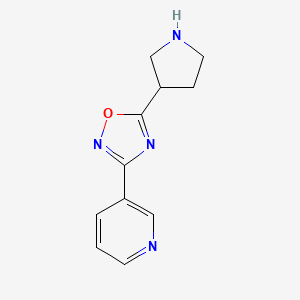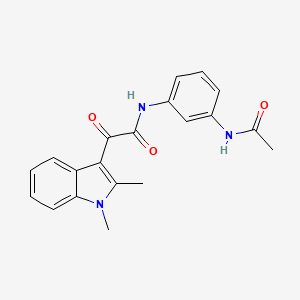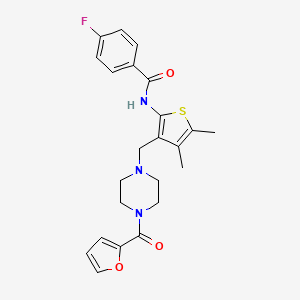
3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, commonly known as PO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. PO is a five-membered ring that consists of three different atoms, namely nitrogen, oxygen, and carbon. The compound has a wide range of applications, including anti-inflammatory, anti-cancer, anti-tuberculosis, and anti-microbial activities. In
Mecanismo De Acción
The mechanism of action of PO is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For instance, PO has been reported to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. PO has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
PO has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo. PO has also been reported to inhibit the growth of cancer cells and induce apoptosis. Additionally, PO has been shown to have anti-tuberculosis and anti-microbial activities, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PO in lab experiments is its diverse biological activities. PO has been shown to exhibit anti-inflammatory, anti-cancer, anti-tuberculosis, and anti-microbial activities, making it a versatile compound for various applications. Additionally, PO has been reported to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using PO is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of PO. One potential direction is to explore the use of PO in combination with other compounds to enhance its biological activities. Another direction is to investigate the mechanism of action of PO to gain a better understanding of its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of PO in animal models and clinical trials. Finally, the development of more efficient methods for the synthesis of PO could facilitate its use in various applications.
Conclusion:
In conclusion, 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, commonly known as PO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. PO has been shown to exhibit anti-inflammatory, anti-cancer, anti-tuberculosis, and anti-microbial activities, making it a versatile compound for various applications. The synthesis of PO has been optimized to achieve high yields and purity. Although the mechanism of action of PO is not fully understood, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. Further studies are needed to evaluate the safety and efficacy of PO in animal models and clinical trials, and to investigate its mechanism of action.
Métodos De Síntesis
PO can be synthesized through various methods, including the reaction of 3-pyridinyl hydrazine with ethyl acetoacetate and subsequent cyclization with hydrazine hydrate. Another method involves the reaction of 3-pyridinyl hydrazine with ethyl acetoacetate followed by the reaction of the resulting product with chloroacetyl chloride. Additionally, PO can be synthesized through the reaction of 3-pyridinyl hydrazine with 3-pyrrolidinylpropionyl chloride in the presence of triethylamine. These methods have been optimized to achieve high yields and purity of PO.
Aplicaciones Científicas De Investigación
PO has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. PO has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, PO has been reported to have anti-tuberculosis and anti-microbial activities, making it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
3-pyridin-3-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-8(6-12-4-1)10-14-11(16-15-10)9-3-5-13-7-9/h1-2,4,6,9,13H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJSSYVXMNJDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)


![7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2902311.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2902316.png)

![4(3H)-Quinazolinone, 2-[(4-hydroxy-2-butyn-1-yl)thio]-](/img/structure/B2902319.png)




![3-Methoxy-N-methyl-N-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2902326.png)